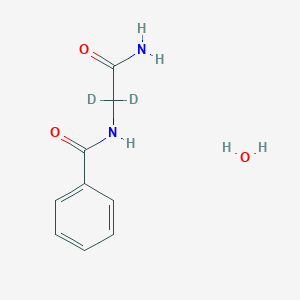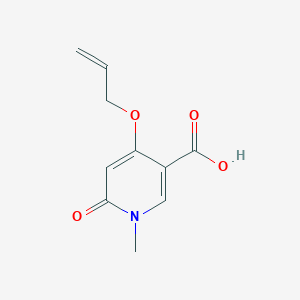
4-Brom-2-fluor-6-methylbenzaldehyd
Übersicht
Beschreibung
4-Bromo-2-fluoro-6-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-6-methylbenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Pharmacokinetics
The physicochemical properties such as boiling point and density of the compound have been predicted . These properties can influence the compound’s pharmacokinetics and bioavailability.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluoro-6-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The interactions between 4-Bromo-2-fluoro-6-methylbenzaldehyde and proteins such as cytochrome P450 enzymes are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-6-methylbenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 4-Bromo-2-fluoro-6-methylbenzaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Bromo-2-fluoro-6-methylbenzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the metabolism and detoxification of various compounds. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-6-methylbenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and gene expression .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-6-methylbenzaldehyde is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde can localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 6-methylbenzaldehyde. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide, and a fluorinating agent like potassium fluoride or cesium fluoride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-fluoro-6-methylbenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-fluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Bromo-2-fluoro-6-methylbenzoic acid.
Reduction: 4-Bromo-2-fluoro-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-fluoro-6-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4-Bromo-2-fluoro-6-methylbenzaldehyde is unique due to the specific combination of bromine, fluorine, and methyl groups attached to the benzaldehyde core. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPMRUIEAOUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)





![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)






